molecular formula C9H13NO4 B13919647 Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

Cat. No.: B13919647
M. Wt: 199.20 g/mol
InChI Key: MULNOAQVIFWGSV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is a complex organic compound that belongs to the family of azabicyclo compounds. These compounds are known for their unique bicyclic structures, which often exhibit interesting biological activities. The compound’s structure includes an ethyl ester group, a ketone, and an oxa-azabicyclo framework, making it a valuable target for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include N-methylmorpholine N-oxide (NMO) and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.

    Industry: The compound can be used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific biological context, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-13-7(11)9-4-3-6(5-9)14-8(12)10-9/h6H,2-5H2,1H3,(H,10,12)

InChI Key

MULNOAQVIFWGSV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(C1)OC(=O)N2

Origin of Product

United States

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